molecular formula C11H13BrFNO B1344555 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide CAS No. 1119450-48-4

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide

Cat. No. B1344555
M. Wt: 274.13 g/mol
InChI Key: HEDYTRLWIOSDBF-UHFFFAOYSA-N
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Description

“2-bromo-N-(4-fluorophenyl)-N-methylbutanamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-fluorophenyl)-N-methylbutanamide” can be represented by the InChI string: InChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown the synthesis of related compounds which serve as key intermediates for various pharmacologically active agents, such as atorvastatin, a well-known cholesterol-lowering drug. For example, Song Hong-rui (2009) detailed a synthesis method for a compound structurally related to 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide, highlighting its importance in the synthesis of atorvastatin. This method utilized isobutyric acid, meldrum's acid, and phenylacetic acid in a multi-step synthesis that emphasized the compound's role as a crucial intermediate in pharmaceutical manufacturing (Song Hong-rui, 2009).

Applications in Molecular Imaging

A derivative of CGS 27023A, structurally related to 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide, was identified as a potent matrix metalloproteinase inhibitor and labeled with ^(18)F for PET imaging. The synthesis of this radiolabeled compound and its initial small-animal PET studies were described by Wagner et al. (2009), showcasing the potential of such compounds in the field of molecular imaging and cancer research (Wagner et al., 2009).

Novel Synthesis Methods

Another significant contribution to the field is the development of novel synthesis methods for structurally related compounds. Li Yong-qiang (2012) reported a one-pot synthesis method for 4-Bromo-2-fluorobiphenyl, emphasizing the efficiency and cost-effectiveness of this method. This research could provide insights into more sustainable and economical synthesis routes for related compounds, including 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide (Li Yong-qiang, 2012).

Antimicrobial Activity

Additionally, research into the antimicrobial activity of compounds with similar structures has been conducted. Saeed et al. (2010) synthesized a series of 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines and evaluated their antibacterial and antifungal activities. This study showcases the potential biomedical applications of these compounds in developing new antimicrobial agents (Saeed et al., 2010).

Safety And Hazards

Safety data for “2-bromo-N-(4-fluorophenyl)-N-methylbutanamide” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-3-10(12)11(15)14(2)9-6-4-8(13)5-7-9/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDYTRLWIOSDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254335
Record name 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide

CAS RN

1119450-48-4
Record name 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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